7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Morpholine Ring Addition: The morpholine ring is typically added through nucleophilic substitution reactions involving morpholine and suitable leaving groups on the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the chlorophenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases such as cancer and neurological disorders.
Biological Studies: It is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be utilized in the development of new materials, catalysts, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell growth or the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(3-chlorophenyl)-2-(piperidin-4-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure with a piperidine ring instead of a morpholine ring.
7-(3-chlorophenyl)-2-(pyrrolidin-4-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
7-(3-chlorophenyl)-2-(azepan-4-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure with an azepane ring instead of a morpholine ring.
Uniqueness
The uniqueness of 7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different ring systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-3-1-2-12(8-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-4-6-24-7-5-22/h1-3,8,11,13H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIPKUFZADQXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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